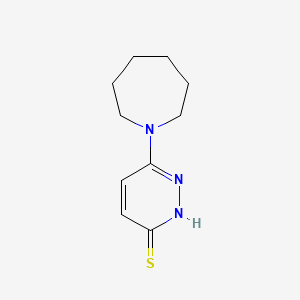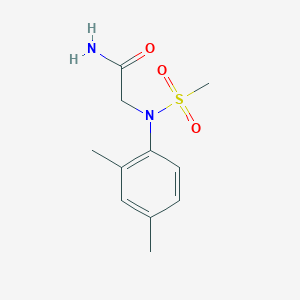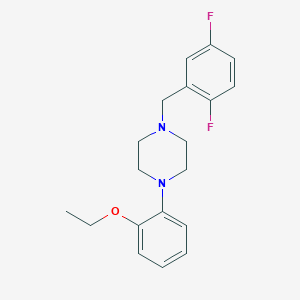
6-(1-azepanyl)-3(2H)-pyridazinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-azepanyl)-3(2H)-pyridazinethione, also known as APD-356, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazines and has been studied extensively for its pharmacological properties.
作用機序
The exact mechanism of action of 6-(1-azepanyl)-3(2H)-pyridazinethione is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Additionally, it has been shown to activate various cellular pathways that are involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(1-azepanyl)-3(2H)-pyridazinethione are diverse and complex. This compound has been shown to have significant antioxidant activity, which may contribute to its anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and metastasis. Additionally, 6-(1-azepanyl)-3(2H)-pyridazinethione has been shown to have a positive effect on cellular signaling pathways that are involved in cell survival and proliferation.
実験室実験の利点と制限
The advantages of using 6-(1-azepanyl)-3(2H)-pyridazinethione in lab experiments include its ability to selectively target cancer cells and its potential neuroprotective properties. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 6-(1-azepanyl)-3(2H)-pyridazinethione. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Further studies are also needed to determine the potential side effects of this compound and its safety in humans. Finally, more research is needed to explore the potential use of 6-(1-azepanyl)-3(2H)-pyridazinethione in combination with other drugs or therapies for the treatment of various diseases.
合成法
The synthesis of 6-(1-azepanyl)-3(2H)-pyridazinethione is a multi-step process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound involves the reaction of 2,6-dichloropyridazine with 1-azepanethiol in the presence of a base such as sodium hydride. The resulting product is then treated with an acid to yield 6-(1-azepanyl)-3(2H)-pyridazinethione. This method has been optimized to produce high yields of the compound and has been used in various research studies.
科学的研究の応用
6-(1-azepanyl)-3(2H)-pyridazinethione has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant activity against various types of cancer cells, including breast, lung, and prostate cancer. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to protect against oxidative stress. In addition, 6-(1-azepanyl)-3(2H)-pyridazinethione has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(azepan-1-yl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c14-10-6-5-9(11-12-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQQHJAIOJHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)


![7-benzyl-4-hydrazino-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5758986.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5758991.png)
![2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide](/img/structure/B5759008.png)

![N-(3-chloro-4-methylphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5759031.png)
![2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5759036.png)


